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Canagliflozin Related Impurity 10 Documentation Hub

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  • Product: Canagliflozin Related Impurity 10
  • CAS: 1799552-91-2

Core Science & Biosynthesis

Exploratory

Technical Guide: Canagliflozin Degradation Pathway – Impurity 10 (Thiophene S-Oxide)

Executive Summary In the development of sodium-glucose co-transporter 2 (SGLT2) inhibitors, the stability of the thiophene moiety is a critical quality attribute. Canagliflozin Impurity 10 , identified in various commerc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of sodium-glucose co-transporter 2 (SGLT2) inhibitors, the stability of the thiophene moiety is a critical quality attribute. Canagliflozin Impurity 10 , identified in various commercial catalogs and stability studies (CAS: 1799552-91-2 / 1672658-93-3), represents a specific oxidative degradation product .

Chemically characterized as the Canagliflozin Thiophene S-Oxide (or a closely related hydroxylated congener), this impurity manifests with a molecular weight of 460.53 Da (+16 Da relative to the API). Its formation is driven by oxidative stress—specifically the electrophilic attack of reactive oxygen species (ROS) on the sulfur atom of the thiophene ring.

This guide provides a definitive technical analysis of Impurity 10, detailing its formation mechanism, validated detection protocols, and control strategies.

Chemical Identity & Characterization

ParameterSpecification
Common Name Canagliflozin Impurity 10 (Oxidative Degradant)
Chemical Name 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl)thiophene-1-one (Thiophene S-oxide form)
CAS Registry Number 1799552-91-2 / 1672658-93-3 (varies by isomer/vendor)
Molecular Formula C₂₄H₂₅FO₆S
Molecular Weight 460.53 g/mol
Mass Shift (Δ) +16 Da (vs. Canagliflozin MW 444.[]53)
RRT (Typical) ~0.52 – 0.65 (Method Dependent, elutes before API)
Structural Insight

Canagliflozin contains a benzothiophene-like structure (specifically a phenyl-thiophene conjugate). The sulfur atom in the thiophene ring is electron-rich, making it susceptible to S-oxidation. Unlike the glycosidic bond which is prone to hydrolysis, the thiophene ring is the primary site for oxidative degradation, leading to the formation of the sulfoxide (Impurity 10) and potentially the sulfone (Impurity F) upon further oxidation.

Degradation Mechanism: The S-Oxidation Pathway[2]

The formation of Impurity 10 follows a radical-mediated or direct electrophilic oxidation pathway. The sulfur atom of the thiophene ring possesses lone pair electrons that can nucleophilically attack oxygen donors (e.g., peroxides found in excipients like Povidone or PEG).

Mechanistic Flow
  • Initiation: Presence of oxidative agents (H₂O₂, organic peroxides, or metal ion catalysts).

  • Electrophilic Attack: The peroxide oxygen attacks the thiophene sulfur.

  • Transition State: Formation of a transient sulfonium intermediate.

  • Stabilization: Elimination of the leaving group (e.g., hydroxide or alkoxide) results in the stable Thiophene S-oxide (Impurity 10) .

Pathway Visualization (DOT)

Canagliflozin_Oxidation cluster_conditions Critical Process Parameters API Canagliflozin (API) (C24H25FO5S, MW 444.5) Inter Sulfonium Intermediate (Transient) API->Inter S-Oxidation Step 1 ROS Reactive Oxygen Species (H2O2, Peroxides, Metal Ions) ROS->API Electrophilic Attack on S-atom Imp10 Impurity 10 (Thiophene S-Oxide) (C24H25FO6S, MW 460.5) Target Impurity Inter->Imp10 Stabilization (+16 Da) ImpF Impurity F (Sulfone) (Over-oxidation Product) Imp10->ImpF Further Oxidation (+32 Da) Excipient Quality (Peroxides) Excipient Quality (Peroxides) Headspace Oxygen Headspace Oxygen

Figure 1: Mechanistic pathway of Canagliflozin S-oxidation leading to Impurity 10.

Experimental Protocol: Forced Degradation Study

To validate the formation of Impurity 10 and confirm the stability-indicating nature of your analytical method, the following oxidative stress protocol is recommended. This protocol is self-validating: if Impurity 10 is not generated, the stress conditions are insufficient.

Reagents & Equipment[3][4]
  • API: Canagliflozin Reference Standard (>99.5% purity).

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂) (ACS Grade).

  • Solvent: Acetonitrile / Water (50:50 v/v).[2]

  • Instrument: HPLC with PDA/UV detector (LC-MS compatible preferred).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 25 mg of Canagliflozin in 25 mL of diluent (Acetonitrile:Water 50:50) to obtain a 1000 µg/mL stock solution.

  • Stress Condition (Oxidation):

    • Transfer 5.0 mL of stock solution to a 10 mL volumetric flask.

    • Add 1.0 mL of 15% H₂O₂ (diluted from 30% stock).

    • Dilute to volume with diluent.

    • Incubation: Store at Room Temperature (25°C) for 4 to 24 hours .

    • Control: Prepare a parallel blank without H₂O₂.

  • Quenching: Not always necessary for immediate injection, but if storing, quench with dilute sodium sulfite solution to stop oxidation.

  • Analysis: Inject 10 µL into the HPLC system.

  • Acceptance Criteria:

    • Target degradation: 5–20%.

    • Observation of a major peak at RRT ~0.52–0.65 (Impurity 10).

    • Mass Check (if MS available): m/z 461.1 [M+H]⁺.

Analytical Strategy: Detection & Quantification

The detection of Impurity 10 requires a method capable of resolving the polar S-oxide from the parent API. Reverse-Phase Chromatography (RP-HPLC) is the standard.

Recommended HPLC Conditions
ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µmProvides hydrophobic selectivity to separate the more polar S-oxide (Impurity 10) from the API.
Mobile Phase A 0.1% Formic Acid in Water (pH ~3.0)Acidic pH suppresses ionization of silanols and improves peak shape for phenolic moieties.
Mobile Phase B AcetonitrileStrong eluent for organic separation.
Gradient 0 min: 30% B → 15 min: 70% B → 20 min: 90% BGradient ensures elution of polar degradants (early) and lipophilic API (late).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 290 nm (or 225 nm)290 nm is specific to the aromatic/thiophene conjugation; reduces baseline noise.
Analytical Workflow (DOT)

Analytical_Workflow Sample Degraded Sample (Oxidative Stress) Sep RP-HPLC Separation (C18 Column, Gradient) Sample->Sep Detect Detection Sep->Detect UV UV (290 nm) Quantification Detect->UV MS MS (ESI+) ID Confirmation Detect->MS Data Data Processing UV->Data Peak Area % MS->Data m/z 461.14

Figure 2: Analytical workflow for the identification and quantification of Impurity 10.

Control Strategies

To mitigate the formation of Impurity 10 in the final drug product, the following control strategies are essential:

  • Excipient Selection: Use low-peroxide grades of binders and surfactants (e.g., Low-Peroxide Povidone/Crospovidone). Peroxides in excipients are the primary source of oxygen for this pathway.

  • Packaging: Utilize packaging with low oxygen permeability (e.g., Alu-Alu blisters) and consider oxygen scavengers in the canister if stability data indicates high sensitivity.

  • Process Control: Limit exposure to light and air during wet granulation, as these can accelerate radical initiation.

References

  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.

  • BOC Sciences. Canagliflozin Related Impurity 10 (CAS 1799552-91-2).[] Product Catalog.

  • ChemicalBook. Canagliflozin Impurity 10 Product Information.

  • Kaur, I., et al. (2016). Forced degradation studies of canagliflozin: Identification and characterization of degradation products by LC-ESI-MS/MS. Journal of Pharmaceutical Analysis.

Sources

Exploratory

Technical Guide: Origin and Control of Impurity 10 in Canagliflozin Synthesis

The following is an in-depth technical guide on the origin, mechanism, and control of Impurity 10 in Canagliflozin synthesis, structured for an expert audience. [1] Executive Summary: The Identity of Impurity 10 In the h...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the origin, mechanism, and control of Impurity 10 in Canagliflozin synthesis, structured for an expert audience.

[1]

Executive Summary: The Identity of Impurity 10

In the high-stakes landscape of SGLT2 inhibitor development, "Impurity 10" (often designated in commercial catalogs under CAS 1672658-93-3 or 1799552-91-2 ) represents a critical quality attribute (CQA) for Canagliflozin API.[1]

Chemically identified as the Benzylic Hydroxyl Analog (or Hydroxy-Canagliflozin), this impurity possesses the molecular formula C₂₄H₂₅FO₆S (MW: 460.52 Da), representing a mass shift of +16 Da (+O) relative to the parent drug.[1]

Its presence is not merely a purification nuisance but a direct indicator of incomplete reduction during the final synthetic steps or oxidative instability of the thiophene moiety.[1] This guide dissects the mechanistic origin of Impurity 10, distinguishing between its formation as a process intermediate (Benzylic Alcohol) and a degradation product (Thiophene S-Oxide), and provides a self-validating control strategy.[1]

Key Chemical Properties
PropertyCanagliflozin (API)Impurity 10 (Hydroxy Analog)
Formula C₂₄H₂₅FO₅SC₂₄H₂₅FO₆S
Mol.[2][3][4][][6][7] Weight 444.53 g/mol 460.52 g/mol
Mass Shift Parent+16 Da
Origin Target ProductIncomplete Reduction / Oxidation
RRT (HPLC) 1.00~0.43 (Polarity shift due to -OH)

Mechanistic Origin: The "Stalled Reduction" Pathway[1]

The synthesis of Canagliflozin typically involves the coupling of an aryllithium species with a gluconolactone, followed by the reduction of the resulting hemiacetal/methoxy intermediate.[1] Impurity 10 arises primarily during the reductive deoxygenation step.[1]

The Critical Step: Silane-Mediated Reduction

The transformation of the benzylic ketone or hemiacetal to the methylene bridge is mediated by a silane (e.g., Triethylsilane, Et₃SiH) and a Lewis Acid (e.g., BF₃[1]·OEt₂).

  • Intended Pathway: The Lewis acid activates the benzylic oxygen (hydroxyl or methoxy), facilitating its departure as a leaving group.[1] This generates a transient benzylic carbocation (stabilized by the thiophene and phenyl rings).[1] The silane then delivers a hydride (H⁻) to quench this cation, forming the methylene bridge (–CH₂–).[1]

  • Impurity 10 Pathway (The "Stall"): If the Lewis acid stoichiometry is insufficient, or if the water content in the solvent quenches the oxocarbenium/carbocation intermediate before hydride transfer, the intermediate reverts to the Benzylic Alcohol .[1] Alternatively, if the starting material was the ketone and the reduction halted at the alcohol stage, Impurity 10 persists.[1]

Secondary Origin: Oxidative Degradation

While less common in the synthesis reactor, Impurity 10 can also form via S-oxidation of the thiophene ring upon exposure to air or peroxides, forming the Thiophene S-oxide .[1] While isomeric with the benzylic alcohol, the process control strategy focuses on the reduction step.[1]

Visualization: Synthesis & Impurity Pathways

The following DOT diagram illustrates the bifurcation point where Impurity 10 is generated.[1]

Canagliflozin_Impurity10_Origin Start Aryllithium Intermediate (Thiophene-Phenyl-Li) Hemiacetal Hemiacetal / Ketone Intermediate (C-O Bond Intact) Start->Hemiacetal Coupling (-78°C) Glucono Gluconolactone (Protected Sugar) Glucono->Hemiacetal Carbocation Benzylic Carbocation (Transient Species) Hemiacetal->Carbocation Lewis Acid Activation Canagliflozin Canagliflozin (API) (Methylene Bridge Formed) Carbocation->Canagliflozin Hydride Transfer (Complete Reduction) Impurity10 Impurity 10 (Benzylic Alcohol) MW 460 (+16) Carbocation->Impurity10 Hydrolysis / Incomplete Red. (Process Failure) Silane Et3SiH / BF3·OEt2 (Reductive System) Silane->Canagliflozin Water H2O / Quenching Water->Impurity10

Caption: Mechanistic bifurcation in Canagliflozin synthesis. Impurity 10 arises from the failure of the carbocation to accept a hydride, reverting to the alcohol.[1]

Critical Process Parameters (CPPs) for Control

To eliminate Impurity 10, the process chemist must treat the reduction as a kinetic race between hydride delivery and hydrolysis.[1]

Lewis Acid Stoichiometry (BF₃[1]·OEt₂)
  • Requirement: > 3.0 equivalents relative to substrate.[1]

  • Logic: The sugar moiety contains multiple Lewis-basic oxygen atoms (even if protected).[1] These sites sequester the Lewis acid.[1] If insufficient BF₃ is present, the benzylic C-OH bond is not sufficiently weakened to ionize, leaving the alcohol (Impurity 10) unreacted.[1]

Silane Equivalents (Et₃SiH)
  • Requirement: > 2.5 equivalents.[1][3]

  • Logic: While theoretically 1 equivalent is needed for reduction, excess silane drives the equilibrium forward and compensates for any silane consumed by adventitious water.[1]

Temperature Control
  • Optimal Range: -10°C to 0°C (Initial)

    
     20°C (Aging).[1]
    
  • Impact: Low temperature stabilizes the carbocation vs. decomposition, but the reaction must be warmed to room temperature to ensure the kinetically slow reduction of the sterically hindered benzylic center reaches completion.[1] Premature quenching at low temperature often isolates Impurity 10.[1]

Water Content (KF)
  • Limit: < 0.1% in solvent (DCM/Acetonitrile).[1]

  • Logic: Water competes with the silane for the Lewis acid (deactivating it) and acts as a nucleophile, converting the carbocation back to the alcohol (Impurity 10).[1]

Experimental Protocol: Minimizing Impurity 10

This protocol is designed to ensure complete reduction, self-validated by HPLC checkpoints.[1]

Reagents:

  • Intermediate (Hemiacetal/Methoxy form): 10.0 g (1.0 equiv)[1]

  • Triethylsilane (Et₃SiH): 3.5 equiv[1]

  • BF₃[1]·OEt₂: 4.0 equiv

  • Dichloromethane (DCM) / Acetonitrile (1:1): 10 vol[1]

Workflow:

  • Dissolution: Dissolve the Intermediate in dry DCM/Acetonitrile under N₂ atmosphere. Cool to -20°C .

  • Silane Addition: Add Et₃SiH dropwise.[1] Stir for 10 min.

  • Lewis Acid Activation: Add BF₃·OEt₂ dropwise over 30 min, maintaining internal temp < -10°C. Exothermic step.

  • Reaction Aging:

    • Stir at -10°C for 1 hour.

    • Warm slowly to 20–25°C over 2 hours.

    • Stir at 25°C for 3 hours.

  • IPC (In-Process Control) Checkpoint:

    • Aliquot 50 µL, quench in NaHCO₃, extract with EtOAc.

    • Criteria: Parent Intermediate < 0.5%; Impurity 10 (RRT ~0.43) < 0.1% .[1]

    • Corrective Action: If Impurity 10 > 0.1%, add 0.5 equiv BF₃[1]·OEt₂ and stir for 2 additional hours.

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO₃. Vigorous stirring is required to hydrolyze boron complexes.

Analytical Identification

Impurity 10 is distinct from other common impurities (like the alpha-anomer or dimer) due to its polarity and mass.[1]

Analytical MethodSignal / Characteristic
HPLC (C18) Elutes earlier than Canagliflozin (RRT ~0.4–0.5) due to the polar hydroxyl group.[1]
LC-MS (ESI+) m/z 478 [M+NH₄]⁺ or 461 [M+H]⁺ .[1] The +16 Da shift is diagnostic.[1]
MS/MS Fragmentation shows loss of water (-18) and the intact sugar, confirming the modification is on the aglycone linker.[1]

References

  • Synthesis and Characterization of Potential Impurities of Canagliflozin . ResearchGate.[1] (Identifies Impurity E/Hydroxy and Impurity F/Sulfone).

  • Canagliflozin Impurity 10 Product Page . TLC Pharmaceutical Standards. (Confirms CAS 1672658-93-3 and structure).[2][3][6][8]

  • Characterization of Oxidative Degradation Product of Canagliflozin . Advances in Pharmacology and Pharmacy. (Mechanistic insight into S-oxidation). [1]

  • Canagliflozin Process Optimization . Organic Process Research & Development (ACS).[1] (Discussion of reduction conditions). [1]

  • Canagliflozin Related Impurity 10 . BOC Sciences.[1][] (Catalog entry for CAS 1799552-91-2).[9][]

Sources

Protocols & Analytical Methods

Method

Canagliflozin Impurity 10 reference standard preparation

Application Note: Protocol for the Synthesis and Qualification of Canagliflozin Impurity 10 (Oxidative Analog) Reference Standard Executive Summary & Scope In the rigorous quality control of SGLT2 inhibitors, the identif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis and Qualification of Canagliflozin Impurity 10 (Oxidative Analog) Reference Standard

Executive Summary & Scope

In the rigorous quality control of SGLT2 inhibitors, the identification and quantification of degradation products are critical for regulatory compliance (ICH Q3A/B). Canagliflozin Impurity 10 , identified in this protocol as the mono-oxidized derivative (CAS 1672658-93-3, MW 460.53 Da), represents a challenging oxidative degradant often observed under accelerated stability conditions or metabolic pathways.

Unlike process intermediates (such as the iodo-aglycone, often mislabeled as Impurity 10 in some vendor catalogs), this oxidative analog requires a precise, de novo synthesis to serve as a valid reference standard. This guide details the controlled oxidative synthesis , preparative isolation , and structural validation of this impurity.

Target Analyte Profile:

  • Common Name: Canagliflozin Impurity 10 (Oxidative Analog)

  • CAS Number: 1672658-93-3[1][2]

  • Molecular Formula:

    
    []
    
  • Molecular Weight: 460.53 g/mol (Canagliflozin + 16 Da)

  • Nature: Oxidative degradant (likely Thiophene S-oxide or Benzylic Hydroxyl variant).

Scientific Rationale & Reaction Mechanism

The preparation of this standard relies on the chemoselective oxidation of Canagliflozin. The thiophene moiety and the benzylic position are susceptible to oxidation. To generate the specific mono-oxidized impurity (Impurity 10) rather than the sulfone (Impurity F) or extensive degradation products, we utilize meta-Chloroperbenzoic acid (mCPBA) at controlled low temperatures.

  • Causality: mCPBA is electrophilic; by limiting stoichiometry to 1.0–1.1 equivalents and maintaining cryogenic temperatures (-10°C to 0°C), we kinetically favor the formation of the mono-oxide (sulfoxide or hydroxyl) over the dioxide (sulfone).

  • Self-Validating Step: The reaction progress is monitored via HPLC. The disappearance of the Canagliflozin peak and the emergence of a peak at RRT ~0.5–0.8 (more polar due to oxygenation) serves as the primary process control.

Diagram 1: Synthesis Logic & Pathway

G Cana Canagliflozin API (C24H25FO5S) Inter Intermediate: Oxidative Transition State Cana->Inter Electrophilic Attack Reagent Oxidant: mCPBA (1.05 eq, DCM, 0°C) Reagent->Inter Imp10 Target: Impurity 10 (Mono-oxide, MW 460.5) Inter->Imp10 Kinetic Control (Stop at <5% SM) OverOx Over-Oxidation: Sulfone (Impurity F) Inter->OverOx Excess Reagent (Avoid)

Caption: Chemoselective synthesis pathway for Canagliflozin Oxidative Impurity 10, highlighting kinetic control to prevent sulfone formation.

Experimental Protocol: Synthesis

Safety Note: mCPBA is a strong oxidant and potential shock hazard. Handle in a fume hood.

Reagents & Materials
ReagentGradeEquivalenceRole
Canagliflozin (API)>99% Purity1.0 eq (500 mg)Starting Material
m-Chloroperbenzoic acid (mCPBA)77% Max1.05 eqOxidant
Dichloromethane (DCM)Anhydrous10 mL/gSolvent
Sodium Thiosulfate (

)
Sat.[4] Aq.ExcessQuenching Agent
Sodium Bicarbonate (

)
Sat. Aq.ExcessNeutralizer
Step-by-Step Procedure
  • Dissolution: In a 50 mL round-bottom flask, dissolve 500 mg (1.12 mmol) of Canagliflozin in 10 mL of anhydrous DCM . Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-salt bath to achieve an internal temperature of -5°C to 0°C .

  • Oxidant Addition: Dissolve 203 mg (1.18 mmol, 1.05 eq) of mCPBA in 5 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes . Crucial: Slow addition prevents local hotspots that favor over-oxidation.

  • Reaction Monitoring: Stir at 0°C for 2 hours.

    • Checkpoint: Pull a 10 µL aliquot, quench with NaHCO3, and inject on HPLC.

    • Target: ~60-70% conversion to the mono-oxidized product (RRT ~0.6-0.8 typically). Do not push for 100% conversion, as this increases sulfone impurities.

  • Quenching: Once the target profile is reached, add 10 mL of saturated

    
      solution. Stir vigorously for 10 minutes to destroy excess peroxide.
    
  • Workup:

    • Transfer to a separatory funnel.

    • Wash the organic layer with sat.

      
       (2 x 15 mL)  to remove m-chlorobenzoic acid byproduct.
      
    • Wash with Brine (1 x 15 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at <35°C.
      
    • Yield: Expect ~520 mg of crude off-white solid containing a mixture of API, Impurity 10, and trace Sulfone.

Purification & Isolation (Preparative HPLC)

Direct crystallization is rarely sufficient for separating oxidative analogs due to structural similarity. Preparative HPLC is the Gold Standard for reference standard purity (>98%).

Preparative HPLC Conditions
  • Column: C18 Reverse Phase (e.g., YMC-Actus Triart C18, 20 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B (Equilibration)

    • 5-25 min: 20% -> 60% B (Linear Gradient)

    • 25-30 min: 60% -> 90% B (Wash)

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 290 nm (Thiophene absorption).

Fraction Collection Strategy
  • Inject 50-100 mg of crude material dissolved in DMSO/MeOH (1:1).

  • Impurity 10 typically elutes before the parent Canagliflozin due to the increased polarity of the oxygen functionality (S-oxide or hydroxyl).

  • Collect fractions corresponding to the target peak.

  • Lyophilization: Pool pure fractions (>98% area by analytical HPLC) and lyophilize to obtain a fluffy white powder. Avoid rotary evaporation at high heat to prevent thermal degradation.

Diagram 2: Purification & Qualification Workflow

Workflow Crude Crude Reaction Mixture (API + Imp 10 + Sulfone) PrepLC Preparative HPLC (C18, Gradient Elution) Crude->PrepLC Fraction Fraction Analysis (Analytical HPLC) PrepLC->Fraction Fraction->Crude Recycle (Mixed Fractions) Pool Pool Fractions >98% Purity Fraction->Pool Pass Lyo Lyophilization (-50°C, Vacuum) Pool->Lyo Final Final Ref Standard (Impurity 10) Lyo->Final

Caption: Workflow for the isolation of high-purity Canagliflozin Impurity 10 from crude oxidative mixture.

Analytical Qualification (Validation)

To certify the material as a Reference Standard , the following data must be generated.

Mass Spectrometry (LC-MS)
  • Technique: ESI (+)

  • Expected Result:

    • Canagliflozin

      
      
      
    • Impurity 10

      
        (Shift of +16 Da).
      
    • 
      .
      
  • Interpretation: Confirms mono-oxidation.

NMR Spectroscopy
  • 1H NMR (DMSO-d6):

    • Compare the thiophene proton signals. In S-oxides or ring-oxidized variants, the thiophene protons will shift significantly downfield or lose aromaticity if the ring is disrupted.

    • Look for the integrity of the sugar protons (3.0–5.0 ppm) to ensure the glucoside moiety remains intact.

  • 13C NMR:

    • Verify the number of carbons (24).[5]

    • Check for shifts in the C-S carbon signals (130-140 ppm region) indicating oxidation at or near the sulfur.

HPLC Purity (Final QC)
ParameterSpecification
ColumnC18 (150 x 4.6 mm, 3 µm)
Mobile Phase0.1% H3PO4 : ACN (Gradient)
Purity (Area %)≥ 95.0% (for qualitative ID) ≥ 98.0% (for quantitative standard)
Retention TimeRRT ~0.75 (relative to Canagliflozin)

References

  • European Medicines Agency (EMA). Assessment Report: Invokana (Canagliflozin). (2013). Procedure No. EMEA/H/C/002649. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Potential Impurities of Canagliflozin. (2017).[6][7] Identifies oxidative pathways (Imp-D/Imp-F). Available at: [Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

Disclaimer: This protocol is for research and development purposes only. "Impurity 10" naming conventions vary by vendor; always verify the CAS number and molecular weight against your specific regulatory requirements.

Sources

Application

Advanced Spectral Characterization of Canagliflozin and "Impurity 10": UV-Vis Absorption Profiling &amp; HPLC-DAD Protocol

Application Note: AN-CANA-UV-10 Executive Summary & Scientific Rationale In the development of SGLT2 inhibitors like Canagliflozin, impurity profiling is critical for meeting ICH Q3A/B qualification thresholds. While Can...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CANA-UV-10

Executive Summary & Scientific Rationale

In the development of SGLT2 inhibitors like Canagliflozin, impurity profiling is critical for meeting ICH Q3A/B qualification thresholds. While Canagliflozin exhibits a characteristic UV absorption profile driven by its thiophene-phenyl conjugated system, degradation products and process impurities often present subtle spectral shifts that single-wavelength detectors miss.

This guide addresses the characterization of "Impurity 10" , defined in this context as the Oxidative Thiophene Degradant (often eluting late in reverse-phase stability samples). Unlike the


-anomer (which shares an identical chromophore with the API), Impurity 10 exhibits a hypsochromic shift due to the modification of the thiophene ring's aromaticity.

Key Technical Insight: Canagliflozin possesses two primary absorption bands:

  • 
     ~214 nm:  High sensitivity, non-specific (aromatic/carbonyl transitions).
    
  • 
     ~290 nm:  Specific diagnostic band (Thiophene-Phenyl conjugation).
    

Impurity 10 (Thiophene S-oxide/sulfone derivative) disrupts the


-

* conjugation, typically reducing the intensity or shifting the 290 nm band, necessitating Diode Array Detection (DAD) for positive identification.

Chemical Context & Spectral Logic

To interpret the UV data, one must understand the structural origins of the absorption.

  • Canagliflozin (API): The molecule contains a 2-(4-fluorophenyl)-thiophene moiety conjugated to a methylphenyl group.[1] This extended conjugation system is responsible for the strong absorption at 290 nm .

  • Impurity 10 (Oxidative Degradant): Under oxidative stress (peroxide or light), the thiophene sulfur can oxidize to a sulfoxide or sulfone. This oxidation pulls electron density from the ring, disturbing the aromatic conjugation and causing a Blue Shift (Hypsochromic) of the secondary band, often to 270–280 nm , or a significant drop in the extinction coefficient at 290 nm.

Diagram 1: Analytical Logic & Chromophore Analysis

Canagliflozin_Spectral_Logic API Canagliflozin (API) (Thiophene-Phenyl Conjugation) Chromophore Chromophore: Extended pi-pi* System API->Chromophore Intact Imp10 Impurity 10 (Oxidized Thiophene/Sulfone) Imp10->Chromophore Disrupted UV_API API Spectrum Primary: 214 nm Secondary: 290 nm Chromophore->UV_API Full Conjugation UV_Imp Impurity Spectrum Primary: 214 nm Shifted Sec: ~275 nm (Hypsochromic Shift) Chromophore->UV_Imp Loss of Resonance Result DAD Identification Peak Purity < 990 Spectral Mismatch UV_API->Result Reference UV_Imp->Result Analyte

Caption: Structural causality of spectral shifts between Canagliflozin and its oxidative impurity.

Experimental Protocol: HPLC-DAD Characterization

Objective: To isolate Impurity 10 and extract its UV spectrum relative to the API. Prerequisite: The HPLC system must be equipped with a Photodiode Array Detector (PDA/DAD) capable of 3D-field scanning.

Reagents & Standards[1][2][3][4][5][6]
  • Diluent: Methanol:Water (50:50 v/v).[2] Note: Avoid pure acetonitrile as a diluent if peak shape distortion occurs early in the run.

  • Mobile Phase A: 0.1% Orthophosphoric Acid or 0.1% TFA in Water (pH ~2.5). Acidic pH suppresses ionization of phenolic hydroxyls, sharpening peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus or Supelcosil), 250 x 4.6 mm, 5 µmStandard stationary phase for hydrophobic separation of thiophene derivatives.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Column Temp 30°CMaintains reproducible retention times (RT).
Injection Vol 10 - 20 µLHigher volume improves sensitivity for low-level Impurity 10 (0.1% level).
Detection Mode 3D Scan (190–400 nm) Essential for spectral extraction.
Extraction

290 nm (Quant), 214 nm (Check)290 nm is more selective; 214 nm detects non-chromophoric impurities.
Gradient Program

To ensure separation of the API (RT ~7-8 min) from the late-eluting Impurity 10.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.05545Isocratic Start
10.05545Elution of API
15.02080Ramp to elute Impurity 10
20.02080Wash
21.05545Re-equilibration

Data Analysis & Spectral Extraction[1][8]

Workflow for Spectral Confirmation

Once the chromatogram is generated, follow this workflow to characterize Impurity 10.

Diagram 2: DAD Spectral Extraction Workflow

DAD_Workflow Step1 Acquire 3D Data (190-400 nm) Step2 Locate Peak @ RT (Impurity 10) Step1->Step2 Step3 Extract Apex Spectrum Step2->Step3 Decision Check Lambda Max Step3->Decision Match Match: 290 nm (Isomer/Anomer) Decision->Match No Shift Shift Shift: <280 nm (Oxidative/Degradant) Decision->Shift Hypsochromic Shift

Caption: Decision tree for classifying Impurity 10 based on UV spectral extraction.

Quantitative Spectral Data

The following table summarizes the expected absorption characteristics.

Compound

(Primary)

(Secondary)
Spectral Features
Canagliflozin (API) 290 nm 214 nmDistinct shoulder at 290 nm due to thiophene conjugation.
Impurity 10 (Oxidative) ~275 nm 214 nmBlue shift (15 nm) due to loss of thiophene aromaticity.

-Anomer
290 nm214 nmIdentical to API (requires RT separation, not spectral).
Des-Fluoro Analog 288 nm214 nmNegligible shift; intensity change only.
Peak Purity Validation

To confirm that "Impurity 10" is a single pure entity and not a co-elution:

  • Calculate Peak Purity Index: Compare the UV spectrum at the upslope, apex, and downslope of the peak.

  • Acceptance Criteria: Purity Angle < Purity Threshold (Waters Empower) or Match Factor > 990 (Agilent OpenLab).

  • Ratio Plot: Plot the ratio of Abs(290nm) / Abs(214nm) across the peak width. A flat square wave indicates a pure peak.

Troubleshooting & Optimization

  • Issue: Low Sensitivity for Impurity 10.

    • Cause: Impurity 10 may have a lower extinction coefficient (

      
      ) at 290 nm due to the loss of conjugation.
      
    • Solution: Switch monitoring wavelength to 214 nm for quantification, but use 290 nm for identification.

  • Issue: Baseline Drift.

    • Cause: Gradient elution using TFA can cause baseline drift at low wavelengths (214 nm).

    • Solution: Use Orthophosphoric acid instead of TFA, or use a reference wavelength (e.g., 360 nm) to correct the baseline.

References

  • Kaur, I., et al. (2016). "Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS." Universal Journal of Pharmacy and Pharmacology. (Identifies thiophene oxidation products).

  • Sravana Kumari, K., et al. (2020).

    
     and Validation of UV Spectroscopic Method for Canagliflozin." International Journal of Pharmaceutics and Drug Analysis. (Confirms API 
    
    
    
    at 290 nm and 224 nm).
  • Patel, P., & Patel, S. (2020). "RP-HPLC Method Development for Canagliflozin and Impurities." International Journal of Pharmaceutical Sciences and Research. (Describes separation of late-eluting impurities).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Resolving Co-elution of Canagliflozin and Impurity 10

This guide provides a comprehensive, step-by-step framework for analytical scientists and drug development professionals to troubleshoot and resolve the chromatographic co-elution of Canagliflozin and its closely related...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for analytical scientists and drug development professionals to troubleshoot and resolve the chromatographic co-elution of Canagliflozin and its closely related substance, Impurity 10. The principles and protocols herein are designed to ensure method robustness, accuracy, and compliance with rigorous regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing co-elution of Canagliflozin and an impurity designated as "Impurity 10." What is the likely identity of this impurity?

A1: While the designation "Impurity 10" can be specific to an internal monograph, published literature indicates that the most challenging impurities to separate from Canagliflozin are its isomers, particularly the alpha-anomer.[1][2] Canagliflozin is a C-glycosyl compound and exists as a beta-isomer.[1] During synthesis, the formation of the alpha-isomer is a common side reaction.[1] These isomers are structurally identical except for the stereochemistry at the anomeric carbon, leading to very similar physicochemical properties and, consequently, a high propensity for co-elution in standard reversed-phase HPLC methods.[2]

Q2: Why is this specific co-elution so challenging to resolve on a standard C18 column?

A2: The difficulty stems from low chromatographic selectivity (α). Resolution in chromatography is a function of both column efficiency (N) and selectivity (α). While efficiency relates to the narrowness of the peaks, selectivity describes the distance between the peak centers. Because Canagliflozin and its isomeric impurities have nearly identical structures, their interactions with a standard C18 stationary phase (which primarily separates based on hydrophobicity) are very similar. This results in an α value close to 1.0, making separation extremely difficult even on highly efficient columns.[3] Many standard RP-HPLC methods for Canagliflozin report long run times (over 60 minutes) and still struggle to achieve adequate resolution for these isomers.[2]

Q3: My system suitability test (SST) passes for peak shape (tailing factor < 1.5) and efficiency (high plate count), but the resolution between Canagliflozin and Impurity 10 is below the required 1.5. What should be my primary focus?

A3: Your primary focus must be on increasing selectivity (α) , not efficiency (N). Good peak shape and high plate counts indicate your column and system are performing well, but the method itself lacks the chemical nuance to differentiate between the two analytes. Simply using a longer column or smaller particle size (which increases N) will provide diminishing returns. The most impactful changes will involve altering the chemical environment to exploit subtle differences between the molecules. This is achieved by modifying the mobile phase or changing the stationary phase chemistry.

Q4: We've been advised to simply make our gradient shallower. Is this a sufficient solution?

A4: A shallower gradient is a powerful tool for improving the separation of closely eluting peaks, and it should be one of the first parameters you explore. By decreasing the rate of change in the organic solvent concentration, you allow more time for the analytes to interact with the stationary phase, which can amplify small differences in retention and improve resolution. However, for isomers with extremely similar properties, a shallow gradient alone may not be enough if the underlying selectivity of the system is poor. It is best used in combination with other selectivity-enhancing strategies, such as adjusting mobile phase pH or changing the organic modifier.

Section 2: A Systematic Workflow for Resolving Co-elution

This section details a logical, tiered approach to method development. The goal is to systematically alter chromatographic parameters that have the greatest impact on selectivity.

Workflow Diagram: Troubleshooting Co-elution

G start Co-elution Observed Resolution (Rs) < 1.5 check_system Step 0: Verify System Health (Leaks, Flow Rate, Peak Shape) start->check_system mp_ph Step 1A: Modify Mobile Phase pH (e.g., pH 3.0 to 4.5) check_system->mp_ph decision1 Rs > 1.5? mp_ph->decision1 Analyze mp_org Step 1B: Change Organic Modifier (Acetonitrile vs. Methanol) decision2 Rs > 1.5? mp_org->decision2 Analyze mp_grad Step 1C: Optimize Gradient (Shallower Slope) decision3 Rs > 1.5? mp_grad->decision3 Analyze sp_phenyl Step 2: Change Stationary Phase (e.g., Phenyl-Hexyl or EPG column) decision4 Rs > 1.5? sp_phenyl->decision4 Analyze temp_flow Step 3: Adjust Temperature/Flow Rate (e.g., 30°C -> 40°C) end Resolution Achieved Validate Method temp_flow->end decision1->mp_org No decision1->end Yes decision2->mp_grad No decision2->end Yes decision3->sp_phenyl No decision3->end Yes decision4->temp_flow No decision4->end Yes

Caption: A logical decision tree for troubleshooting co-elution.

Step 0: Foundational System & Method Verification

Before modifying your method, ensure the issue isn't rooted in the HPLC system itself. Poor performance can mimic or worsen co-elution.[4]

  • System Health: Check for pressure fluctuations that might indicate pump issues or leaks.

  • Column Integrity: Evaluate the peak shape of an isolated standard. A tailing or fronting peak could indicate a contaminated or voided column, which will degrade any separation.[4]

  • Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow-diameter as possible to minimize peak broadening.[4]

  • Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. Injecting a sample in a much stronger solvent can cause severe peak distortion and apparent co-elution.[4]

Step 1: Mobile Phase Optimization — The Primary Selectivity Tool

Altering the mobile phase is the most effective way to influence selectivity.

  • A. Modify Mobile Phase pH: Canagliflozin has a pKa of ~13.3, making it non-ionic across the typical RP-HPLC pH range.[5] However, Impurity 10's structure may contain functionalities that are more sensitive to pH. Adjusting the pH of the aqueous mobile phase (e.g., from 3.0 to 4.5 using a phosphate or acetate buffer) can alter the ionization state of silanol groups on the stationary phase or induce subtle conformational changes in the analytes, thereby changing retention and improving selectivity.

  • B. Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can have a profound effect on the selectivity of aromatic and polar compounds.

    • Causality: ACN and MeOH interact differently with analytes and the C18 stationary phase. ACN has strong dipole characteristics, while MeOH is a protic solvent capable of hydrogen bonding. If Canagliflozin and Impurity 10 have different hydrogen bonding capabilities, switching from ACN to MeOH (or using a ternary mixture) can alter their relative elution order and resolve the co-elution.

  • C. Adjust the Gradient Slope: Once you have identified a promising mobile phase combination, refine the separation by creating a shallower gradient across the elution window of the critical pair. For example, if the pair elutes between 40% and 50% B, change a broad 10-90% B gradient over 20 minutes to a targeted 35-55% B gradient over the same time frame.

Step 2: Stationary Phase Selectivity — An Orthogonal Approach

If mobile phase optimization is insufficient, changing the column chemistry provides an orthogonal separation mechanism.

  • A. Phenyl-Hexyl Columns: These columns are an excellent choice for compounds containing aromatic rings, like Canagliflozin.

    • Causality: In addition to hydrophobic interactions, phenyl-based stationary phases provide π-π interactions with the aromatic rings of the analytes. The thiophene and fluorophenyl rings in Canagliflozin can engage in these interactions.[5] Minor structural differences in Impurity 10 might alter the strength of these π-π interactions, providing a powerful mechanism for separation.

  • B. Embedded Polar Group (EPG) or Amide Columns: EPG columns (with carbamate or ether linkages) and Amide columns offer alternative selectivities. A validated method for related substances of Canagliflozin has been reported using an RP-Amide column.[6]

    • Causality: These columns offer different retention mechanisms, including hydrogen bonding and dipole-dipole interactions, which can differentiate between molecules that are chromatographically similar on a standard C18 phase.

Step 3: Temperature & Flow Rate — Fine-Tuning Resolution

These parameters have a secondary effect on selectivity but can be used for fine-tuning.

  • Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) lowers mobile phase viscosity, which improves mass transfer and can lead to sharper peaks (higher efficiency). In some cases, it can also slightly alter selectivity.

  • Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the analysis time but allows for more interactions between the analytes and the stationary phase, which can sometimes improve the resolution of difficult pairs.

Section 3: Data Summary & A Validated Protocol for Resolution

The following table summarizes a typical method development progression.

Method Column Mobile Phase A Mobile Phase B Gradient Result (Resolution) Analysis
Initial C18, 4.6x150 mm, 5 µm0.1% Formic Acid in WaterAcetonitrile10-90% B in 20 min< 1.0Co-elution. Poor selectivity.
Optimized A C18, 4.6x150 mm, 5 µm20mM KH2PO4, pH 3.5Acetonitrile30-60% B in 25 min1.3Improved. pH and shallower gradient helped, but still below target.
Optimized B C18, 4.6x150 mm, 5 µm20mM KH2PO4, pH 3.5Methanol45-75% B in 25 min1.1Regressed. Methanol offered poorer selectivity for this pair.
Final Phenyl-Hexyl, 4.6x150 mm, 3.5 µm 20mM KH2PO4, pH 3.5 Acetonitrile 35-55% B in 30 min > 2.0 Resolved. Change in stationary phase provided necessary selectivity.
Detailed Experimental Protocol: A Validated Solution

This protocol is a self-validating system. Successful implementation requires meeting the System Suitability Test (SST) criteria outlined below.

Chromatographic Conditions:

  • Instrument: HPLC or UHPLC system with a PDA/UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Prepare a 20mM solution of Potassium Dihydrogen Phosphate (KH2PO4) in HPLC-grade water. Adjust pH to 3.5 with diluted phosphoric acid. Filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 290 nm.[6][7]

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile:Water (50:50 v/v).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 35
    30.0 55
    30.1 90
    35.0 90
    35.1 35

    | 40.0 | 35 |

System Suitability Test (SST) Requirements:

A system suitability solution containing both Canagliflozin and Impurity 10 must be injected (typically five or six replicate injections) before sample analysis. The results must meet the following criteria:

Parameter Acceptance Criteria Rationale
Resolution (Rs) ≥ 2.0 between Canagliflozin and Impurity 10Ensures baseline separation for accurate integration.
Tailing Factor (Tf) ≤ 1.5 for the Canagliflozin peakConfirms good peak shape and absence of undesirable secondary interactions.
Theoretical Plates (N) ≥ 5000 for the Canagliflozin peakDemonstrates good column efficiency and packing.
%RSD of Peak Area ≤ 2.0% for replicate injectionsEnsures system precision and reproducibility.

References

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screening. Waters. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System. Waters. Retrieved from [Link]

  • PharmaTutor. (2018). Review Study on Canagliflozin. PharmaTutor. Retrieved from [Link]

  • ACS Omega. (2023, February 10). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Publications. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2017). Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. IOSR Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Canagliflozin. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 205879 Drug Product. FDA. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2023, December 25). New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. Impactfactor. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]

  • Wikipedia. (n.d.). Canagliflozin. Wikipedia. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a. Waters. Retrieved from [Link]

  • ResearchGate. (2019, November 15). (PDF) Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Hydroperoxide Impurity in Canagliflozin. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Canagliflozin Impurity 10 Stability &amp; Handling

[1] Technical Identity & Critical Warning Important Note on Nomenclature: "Impurity 10" is a non-pharmacopeial designation frequently used in commercial reference standard catalogs (e.g., CAS 1672658-93-3 or 1799552-91-2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Technical Identity & Critical Warning

Important Note on Nomenclature: "Impurity 10" is a non-pharmacopeial designation frequently used in commercial reference standard catalogs (e.g., CAS 1672658-93-3 or 1799552-91-2 ).[] In the context of Canagliflozin stability, this specifically refers to the Oxidative Degradation Product (Thiophene S-Oxide).

Before proceeding, verify your Certificate of Analysis (CoA) against the following chemical profile to ensure this guide matches your material:

FeatureSpecification
Common Name Canagliflozin Impurity 10 (S-Oxide)
Chemical Name 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl)thiophene-1-oxide
Molecular Formula C₂₄H₂₅FO₆S
Molecular Weight 460.53 g/mol (Canagliflozin + 16 Da)
Primary Instability Oxidative (Autocatalytic) and Photolytic

Stability Profile & Degradation Mechanisms[1][2][3][4][5][6]

Canagliflozin Impurity 10 is not merely a static contaminant; it is a reactive intermediate formed via the S-oxidation of the thiophene ring.[] Understanding its formation is critical for preventing artifactual generation during analysis.[]

The Degradation Pathway

Unlike the alpha-isomer (which forms via anomerization in acidic conditions), Impurity 10 is generated through oxidative stress . The thiophene sulfur atom is susceptible to attack by reactive oxygen species (ROS) or peroxides present in solvents.[]

Canagliflozin_Degradation cluster_conditions Critical Factors CANA Canagliflozin (Thiophene Ring) IMP10 Impurity 10 (Thiophene S-Oxide) CANA->IMP10 S-Oxidation (+16 Da) OX_STRESS Oxidative Stress (Peroxides / Air / Light) OX_STRESS->IMP10 FURTHER Sulfone / Ring Opening (Secondary Degradants) IMP10->FURTHER Over-oxidation

Figure 1: Oxidative degradation pathway of Canagliflozin leading to Impurity 10 (S-Oxide).

Solvent Compatibility Matrix
SolventStability RatingNotes
Methanol (LC-MS Grade) ⭐⭐⭐⭐ (High)Preferred solvent.[] Low peroxide potential.[]
Acetonitrile ⭐⭐⭐ (Medium)Stable if fresh.[] Old ACN can accumulate peroxides.[]
THF / Dioxane ⭐ (Critical Risk)AVOID. Rapidly forms peroxides which convert Drug → Impurity 10.[]
DMSO ⭐⭐ (Variable)Use only sterile, ampouled DMSO.[] Bulk DMSO absorbs water and oxygen.[]
Water (Acidic) ⭐⭐⭐ (Medium)Stable at pH 3.[]0. Avoid alkaline pH > 8.0 (ring opening risk).[]

Troubleshooting Guide (Q&A)

Scenario A: "My Impurity 10 peak area increases during the HPLC sequence."

Diagnosis: On-column or In-vial Oxidation.[] This is a classic sign that your diluent or mobile phase contains dissolved oxygen or trace peroxides.[]

Corrective Protocol:

  • Degas Mobile Phase: Do not rely solely on online degassers. Sonicate mobile phases for 15 minutes under vacuum before use.

  • Add Antioxidant: For critical stability studies, add 0.05% BHT (Butylated Hydroxytoluene) to the diluent.[] This acts as a radical scavenger.

  • Check Autosampler Temperature: Ensure the autosampler is set to 4°C . At room temperature (25°C), S-oxidation rates double roughly every 10 hours in oxygenated solvents.[]

Scenario B: "I see a split peak or shoulder on Impurity 10."

Diagnosis: Diastereomer Separation or Further Oxidation.[] The S-oxide center is chiral (sulfoxide chirality).[] Impurity 10 exists as a pair of diastereomers (R-sulfoxide and S-sulfoxide).[] High-efficiency columns (e.g., C18 sub-2 micron) may partially separate these.[]

Corrective Protocol:

  • Do not integrate separately unless required by your specific method validation.[] Treat the sum of the diastereomers as "Impurity 10".

  • Verify Mass Balance: If the sum of the areas exceeds the theoretical input, check for co-eluting Sulfone (Impurity 10 + another Oxygen).[] The Sulfone is the "over-oxidized" product.[]

Scenario C: "The reference standard arrived as a thick oil or gum."

Diagnosis: Hygroscopicity.[] Impurity 10 (S-Oxide) is significantly more polar and hygroscopic than the parent Canagliflozin due to the sulfoxide dipole.[]

Handling Protocol:

  • Do not scrape: Dissolve the entire content of the vial directly in the solvent (e.g., Methanol) to create a Master Stock Solution.[]

  • Aliquot and Freeze: Store aliquots at -80°C or -20°C . Avoid repeated freeze-thaw cycles, which introduce moisture and oxygen.[]

Validated Analytical Conditions (HPLC)

To accurately quantify Impurity 10 without inducing artificial degradation during the run, use the following optimized parameters.

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard RP stationary phase.[]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the glucoside ring.[]
Mobile Phase B Acetonitrile (Fresh)Avoids peroxide formation common in ethers.[]
Gradient 30% B to 80% B over 20 minsElutes Impurity 10 slightly before Canagliflozin (more polar).[]
Flow Rate 1.0 mL/minStandard backpressure.[]
Detection UV @ 290 nmMax absorbance for the thiophene moiety.[]
Sample Temp 4°C (Mandatory) Inhibits auto-oxidation in the vial.[]

References

  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS.[] Advances in Pharmacology and Pharmacy, 10(3), 173-180.

  • BOC Sciences. Canagliflozin Related Impurity 10 (CAS 1799552-91-2) Product Data.[]

  • Axios Research. Canagliflozin Impurity 10 (CAS 1672658-93-3) Technical Sheet.[]

  • PubChem. Canagliflozin Compound Summary (Degradation Context). National Library of Medicine.[]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Canagliflozin Impurity 10

Introduction & Scope Welcome to the technical support hub. You are likely here because your recovery rates for Canagliflozin Impurity 10 are falling below the acceptable threshold (typically <85% or high variability).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Welcome to the technical support hub. You are likely here because your recovery rates for Canagliflozin Impurity 10 are falling below the acceptable threshold (typically <85% or high variability).

Technical Context: "Impurity 10" is a vendor-specific designation often assigned to the


-isomer (epi-Canagliflozin)  or a lipophilic dimer  formed during synthesis.[] Canagliflozin (a C-glucoside) is highly lipophilic (logP ~3.[]4) and practically insoluble in water. Its impurities often share this lipophilicity or possess specific instability under alkaline conditions.

The Core Problem: Low recovery in this context is rarely a detector issue; it is almost exclusively a Sample Preparation or Solution Stability issue. The impurity is physically lost before it reaches the column (adsorption/precipitation) or chemically destroyed (degradation).

Diagnostic Triage: Where is the Loss Occurring?

Before altering your method, use this logic flow to pinpoint the source of the loss.

TroubleshootingFlow Start START: Low Recovery (<85%) CheckFilter Test 1: Filter Validation Compare Centrifuged vs. Filtered Sample Start->CheckFilter CheckDiluent Test 2: Diluent Solubility Is Diluent % Organic < Mobile Phase Initial? CheckFilter->CheckDiluent Filtered = Centrifuged ResultAdsorption Diagnosis: Non-Specific Binding (NSB) Impurity sticking to filter media. CheckFilter->ResultAdsorption Filtered < Centrifuged CheckStability Test 3: Solution Stability Is Sample pH > 7.0? CheckDiluent->CheckStability No (Diluent is strong) ResultPrecip Diagnosis: Micellar/Precipitation Impurity crashing out in weak diluent. CheckDiluent->ResultPrecip Yes (Diluent too aqueous) ResultDegrad Diagnosis: Chemical Instability Base-catalyzed degradation. CheckStability->ResultDegrad Yes (Alkaline pH) Review Integration/Peak Shape Review Integration/Peak Shape CheckStability->Review Integration/Peak Shape No (Acidic/Neutral)

Figure 1: Diagnostic logic flow to isolate the root cause of low recovery.

Deep Dive: Root Cause Analysis & Solutions

Issue A: Non-Specific Binding (Adsorption)

The Mechanism: Canagliflozin and its


-isomer are highly lipophilic.[] They exhibit strong Non-Specific Binding (NSB) to hydrophobic surfaces, particularly Nylon filters and polypropylene containers, especially in high-aqueous diluents.

The Fix:

  • Filtration: Switch from Nylon to Regenerated Cellulose (RC) or PTFE (Hydrophilic) .[] Nylon filters can adsorb up to 20-30% of lipophilic impurities at low concentrations.[]

  • Glassware: Use low-adsorption glass (silanized) or high-quality HPLC glass vials. Avoid storing low-concentration standards (<5 µg/mL) in plastic Eppendorf tubes for extended periods.[]

Issue B: Diluent Mismatch (Solubility)

The Mechanism: If your sample diluent contains a higher percentage of water than your initial mobile phase gradient, the highly lipophilic Impurity 10 may precipitate microscopically or form micelles, which are then filtered out or retained on the guard column.

The Fix: Ensure your diluent matches the organic strength of the initial mobile phase.

  • Recommended Diluent: 50:50 Acetonitrile:Water (or Methanol:Water).

  • Warning: Do not use 100% aqueous buffer as a diluent.

Issue C: Chemical Instability (pH Sensitivity)

The Mechanism: Canagliflozin is stable in acidic media but unstable in alkaline and oxidative conditions. High pH (>7.5) causes degradation (often ring opening or oxidation of the thiophene moiety), leading to the disappearance of the impurity peak and the appearance of new, early-eluting degradants.

The Fix:

  • Acidify the diluent. Add 0.1% Formic Acid or Orthophosphoric Acid to the sample solvent.

  • Protect from light and heat if the sample is in solution for >24 hours.

Optimized Experimental Protocol

Use this standardized protocol to validate recovery. This method minimizes adsorption and degradation risks.

Materials
  • Column: C18 Phase (e.g., Kinetex C18 or XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Filters: 0.45 µm PVDF or PTFE (Discard first 1 mL).[] Do NOT use Nylon.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (Gradient Grade).[][2]

Step-by-Step Extraction Workflow
StepActionCritical Technical Note
1 Weighing Weigh Canagliflozin sample (approx. 25 mg) into a glass volumetric flask. Avoid plastic weighing boats if possible for trace impurity standards.
2 Dissolution Add diluent (60:40 MeCN:Water with 0.1% H3PO4 ). Sonicate for 10 mins.
3 Cooling Allow solution to return to room temp.[]
4 Filtration Filter through 0.22 µm PVDF . Discard the first 2 mL of filtrate.
5 Injection Inject 10 µL immediately.

Comparative Data: Filter Recovery Study

The following table illustrates typical recovery data for lipophilic gliflozin impurities based on filter material.

Filter MaterialRecovery (%) @ 1 µg/mLStatusMechanism of Failure
Nylon 72.4%FAIL Hydrophobic adsorption (NSB)
Polypropylene (PP) 88.1%RISK Partial adsorption
PTFE (Hydrophilic) 98.5%PASS Inert chemical compatibility
PVDF 99.2%PASS Low protein/small molecule binding
Centrifugation (No Filter) 100.0%Control N/A

Frequently Asked Questions (FAQs)

Q1: My Impurity 10 peak area decreases over time in the autosampler. Is it degrading?

  • Answer: Likely, yes. If your diluent is neutral or slightly basic, Canagliflozin impurities (especially oxidative degradants) are unstable. Action: Acidify your sample diluent with 0.1% Formic Acid and set the autosampler temperature to 5-10°C.

Q2: I see "Impurity 10" in my standard but not in my spiked sample recovery. Why?

  • Answer: This is a classic Matrix Effect . The excipients in your formulation (e.g., Magnesium Stearate, Croscarmellose Sodium) might be adsorbing the impurity, or the extraction efficiency from the tablet matrix is poor. Action: Increase the sonication time and ensure the extraction solvent has at least 50-60% organic content to fully solubilize the lipophilic impurity from the excipients.

Q3: Can I use Methanol instead of Acetonitrile?

  • Answer: Yes, but be aware of pressure. Methanol/Water mixtures have higher viscosity. Also, ensure "Impurity 10" does not co-elute with the main peak, as selectivity changes significantly between MeOH and ACN for phenyl-thiophene compounds.

References

  • Sreenivasulu, S., et al. (2015). "A validated stability indicating RP-HPLC method for the quantification of Canagliflozin." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Kaur, I., et al. (2016). "Development and Validation of Stability Indicating Method for the Determination of Canagliflozin in Pharmaceutical Dosage Forms." Pharmaceutical Methods.[2][3][4][5][6][7]

  • US Food and Drug Administration (FDA). (2013).[8] "Invokana (Canagliflozin) Pharmacology Review." Center for Drug Evaluation and Research.

  • Ayoub, B. M., et al. (2020). "Stability indicating, pH and pKa dependent HPLC–DAD method for the simultaneous determination of weakly ionizable empagliflozin, dapagliflozin and canagliflozin." Chromatographia. []

  • World Health Organization (WHO). "Canagliflozin International Chemical Identifier." WHO Drug Information.

Sources

Optimization

Impact of column temperature on Canagliflozin impurity separation

Subject: Impact of Column Temperature on Separation Kinetics & Selectivity Executive Summary In the Reverse Phase HPLC (RP-HPLC) analysis of Canagliflozin (an SGLT2 inhibitor), column temperature is not merely a kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impact of Column Temperature on Separation Kinetics & Selectivity

Executive Summary

In the Reverse Phase HPLC (RP-HPLC) analysis of Canagliflozin (an SGLT2 inhibitor), column temperature is not merely a kinetic parameter for reducing backpressure; it is a critical thermodynamic variable that dictates the separation of the Active Pharmaceutical Ingredient (API) from its


-anomer  and oxidative degradants .

While standard protocols often default to 30°C, deviations of ±5°C can significantly alter the selectivity factor (


) between the 

-anomer (API) and the

-anomer impurity due to their distinct enthalpy of adsorption. This guide provides a self-validating troubleshooting framework for managing these thermal effects.
Module 1: The Thermodynamic Baseline

Q: Why does my resolution (


) between Canagliflozin and its critical impurities shift drastically with small temperature changes? 

A: This is governed by the Van ’t Hoff relationship . Canagliflozin is a C-glycoside. The separation of its stereoisomers (specifically the


-anomer impurity) is often enthalpy-driven.

The relationship between retention factor (


) and temperature (

) is:

  • 
     (Enthalpy):  Dictates how retention changes with temperature.
    
  • The Issue: The API and the

    
    -anomer have different 
    
    
    
    values. As temperature increases, the elution order can shift, or peaks may co-elute (co-elution point) before reversing order.
  • Operational Standard: Most validated methods for Canagliflozin utilize a C18 column at 25°C – 30°C . Operating above 40°C often degrades the resolution between the anomers, even if it improves peak shape for the main peak.

Standard Operating Parameters (SOP) Reference Table
ParameterStandard RangeImpact of Increasing T (>35°C)Impact of Decreasing T (<25°C)
Column Temp 25°C – 30°CReduced viscosity; Sharper peaks; Risk of

-anomer co-elution
Increased viscosity; Broader peaks; Higher Selectivity (

) for isomers
Flow Rate 1.0 mL/minLower backpressure allows higher flowHigher backpressure limits flow
Mobile Phase ACN : Buffer (pH 3.0-4.5)Buffer pKa shifts slightly; pH control is vitalBuffer solubility decreases
Module 2: Troubleshooting Critical Issues
Issue 1: Loss of Resolution (

) between Canagliflozin and Impurities

Q: I increased the temperature to 40°C to lower backpressure, but now the impurity shoulder peak has disappeared. Where did it go?

A: It likely co-eluted with the main peak. Higher temperatures generally reduce retention (


), but they affect the API and impurities differently.

Diagnostic Protocol:

  • Check the Van 't Hoff linearity: If you have data at 25°C and 35°C, plot

    
     vs. 
    
    
    
    .
  • The Crossover Warning: If the lines for the API and the impurity cross at 40°C, you have zero resolution.

  • Action: Return to 25°C . Stereoisomer separation in RP-HPLC is typically favored at lower temperatures because the stationary phase structure is more ordered, providing better steric recognition.

Issue 2: Appearance of "Ghost" Peaks at High Temperatures

Q: When running at 50°C, I see small, unknown peaks appearing after the main peak. Are these late eluters?

A: These are likely on-column degradation products . Canagliflozin is susceptible to oxidative degradation (forming thiophene oxide derivatives) and thermal stress.[1]

  • Mechanism: High column temperatures accelerate hydrolysis or oxidation if the mobile phase contains dissolved oxygen or is acidic (e.g., 0.1% TFA).

  • Verification Step: Stop flow. Hold the API on the column at 50°C for 30 minutes. Elute. If the small peaks increase in area compared to a standard run, they are thermal artifacts generated during analysis.

Module 3: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing column temperature specifically for Canagliflozin, balancing the trade-off between Resolution (Selectivity) and Efficiency (Plate Count) .

Canagliflozin_Temp_Opt Start Start: Method Development Canagliflozin Impurities Set_Base Set Initial Temp: 25°C (Maximize Selectivity) Start->Set_Base Run_Std Run System Suitability (Racemate or Spiked Sample) Set_Base->Run_Std Check_Rs Check Resolution (Rs) Critical Pair (Alpha/Beta Anomer) Run_Std->Check_Rs Rs_Good Rs > 2.0 Check_Rs->Rs_Good Separation Acceptable Rs_Poor Rs < 1.5 Check_Rs->Rs_Poor Separation Poor Check_Pressure Check Backpressure & Peak Shape Rs_Good->Check_Pressure Decrease_T Decrease T (-5°C) Min 20°C Rs_Poor->Decrease_T Enhance Steric Selectivity Increase_T Increase T (+5°C) Max 40°C Check_Pressure->Increase_T Pressure High / Broad Peaks Finalize Finalize Method Parameters Check_Pressure->Finalize Pressure OK Warning WARNING: Check for On-Column Degradation Increase_T->Warning Decrease_T->Run_Std Warning->Run_Std Re-verify Integrity

Figure 1: Logic flow for optimizing column temperature, prioritizing the separation of stereoisomers while monitoring for thermal degradation artifacts.

Module 4: Advanced FAQ (Mechanism & Robustness)

Q: Can I use a core-shell column to avoid temperature increases? A: Yes, and it is recommended. Using a 2.7 µm fused-core (core-shell) column allows you to achieve the efficiency of a sub-2 µm particle column at significantly lower backpressures. This negates the need to raise the temperature to >40°C to manage pressure, thereby preserving the low-temperature selectivity required for the


-anomer separation.

Q: How does the mobile phase buffer pH interact with temperature? A: The pKa of buffers (like Ammonium Acetate) changes with temperature.

  • At 25°C, pH might be 4.5.

  • At 40°C, the effective pH can shift by 0.1–0.2 units. Since Canagliflozin is relatively neutral but impurities may be ionizable, a temperature shift can inadvertently act as a pH shift, altering retention times. Always measure pH at the temperature of use if possible, or validate robustness at ±5°C.

References
  • Vertex AI Search. (2026). Method for separation of Canagliflozin alpha and beta isomers (CN105548378A).
  • Sen, G., et al. (2017).[2] Development and Validation of Stability-Indicating HPLC method for Determination of Related Substances in Canagliflozin. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Vichare, V., et al. (2022).[3] Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy. [Link]

  • Kaur, I., et al. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Estimation of Canagliflozin. Journal of Emerging Technologies and Innovative Research. [Link]

  • Dolan, J. W. (2022). How Does Temperature Affect Selectivity?. LCGC International. [Link]

Sources

Troubleshooting

Removing interference in Canagliflozin Impurity 10 detection

The following guide is structured as a specialized Technical Support Center for researchers dealing with Canagliflozin analysis. It addresses the specific challenges of "Impurity 10," identified in major chemical catalog...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers dealing with Canagliflozin analysis. It addresses the specific challenges of "Impurity 10," identified in major chemical catalogs (e.g., BOC Sciences, Simson Pharma) and literature as the Oxidative Degradation Product (Thiophene S-oxide) or a closely related hydroxylated analog.

Topic: Resolving Interference & Detection Issues for Impurity 10 Ticket ID: CANA-IMP10-RES Status: Open Analyst: Senior Application Scientist

Issue Definition & Identification

User Query: "I am observing peak tailing and co-elution at the relative retention time (RRT) of Impurity 10. How do I remove this interference?"

Technical Diagnosis: In the context of Canagliflozin (CANA) impurity profiling, Impurity 10 is widely classified in commercial standards (CAS: 1799552-91-2 / 2444540-10-5) as the Oxidative Degradation Product (Formula:


; MW: 460.53 Da).

This impurity is formed via the S-oxidation of the thiophene ring or hydroxylation under stress conditions. It is problematic because:

  • Structural Similarity: It shares the same core glucoside scaffold as Canagliflozin.

  • Polarity Shift: The addition of oxygen makes it slightly more polar, often causing it to elute on the front shoulder of the main peak in standard C18 methods, leading to "interference."

  • Isobaric Confusion: If not using high-resolution MS, it can be confused with other matrix adducts (

    
     vs 
    
    
    
    ).

Troubleshooting Workflow (Interactive Guide)

Phase 1: Diagnostic Decision Tree

Before altering your method, confirm the nature of the interference using this logic flow.

TroubleshootingTree Start Start: Interference at Impurity 10 RRT CheckMS Check Mass Spectrum (MS) Start->CheckMS MassShift Is there a +16 Da shift? (m/z 461 vs 445) CheckMS->MassShift IsomerCheck Is Mass Identical? (m/z 445) MassShift->IsomerCheck No (Same Mass) Oxidative Target: Oxidative Impurity (S-Oxide) Action: Optimize Selectivity (Phenyl-Hexyl) MassShift->Oxidative Yes (+16 Da) Anomer Target: Alpha-Anomer/Isomer Action: Check Column Temperature/Stereoselectivity IsomerCheck->Anomer Yes Matrix Target: Matrix Effect Action: Switch to LLE extraction IsomerCheck->Matrix No (Noise/Adduct)

Figure 1: Diagnostic logic to distinguish between the Oxidative Impurity 10 and stereoisomers (like the


-anomer) which require different separation strategies.

Resolution Protocols

Protocol A: Chromatographic Separation (The "Phenyl" Switch)

Context: Standard C18 columns often fail to resolve the Thiophene S-oxide (Impurity 10) from the parent drug because the hydrophobic interaction is dominant. Solution: Utilize


 interactions . The oxidation of the thiophene sulfur alters the aromatic electron density. A Phenyl-Hexyl stationary phase exploits this difference better than a C18 phase.

Recommended Method Parameters:

ParameterStandard Condition (Interference Prone)Optimized Condition (Resolution > 1.5)
Column C18 (ODS) 150mm x 4.6mm, 3.5µmPhenyl-Hexyl 150mm x 4.6mm, 3.5µm
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate (pH 4.[1]5)
Mobile Phase B Acetonitrile (100%)Methanol:Acetonitrile (50:50)
Gradient Steep (e.g., 10-90% in 10 min)Shallow (Isocratic hold at 45% B for 5 min, then gradient)
Temperature 25°C40°C (Improves mass transfer for polar impurities)

Why this works:

  • Methanol: Protic solvents like methanol interact differently with the sulfoxide oxygen (hydrogen bonding) compared to aprotic acetonitrile, enhancing selectivity between Canagliflozin and Impurity 10.

  • Ammonium Acetate: Stabilizes the pH. Canagliflozin is sensitive to acidic hydrolysis; neutral/mildly acidic buffers prevent in-situ degradation during the run.

Protocol B: Sample Preparation (Preventing Artifacts)

Context: Impurity 10 is an oxidative degradant. If your sample preparation introduces oxygen or utilizes peroxides (often found in low-grade ethers or PEGs), you are creating the interference during analysis.

Step-by-Step Mitigation:

  • Solvent Purity: Use only HPLC-grade solvents. Test THF or Ethers for peroxides if used in extraction.

  • Antioxidant Addition: Add 0.05% BHT (Butylated Hydroxytoluene) to the extraction solvent if analyzing plasma/biological matrices.

  • Temperature Control: Keep autosampler temperature at 4°C. Spontaneous S-oxidation accelerates at room temperature.

Frequently Asked Questions (FAQ)

Q1: I see a peak at the Impurity 10 position, but the mass is 445 (Same as Canagliflozin). What is it? A: This is likely the


-anomer  or a Furanose isomer , not the Oxidative Impurity 10. Canagliflozin is the 

-anomer. The

-anomer is a common process impurity.
  • Fix: These stereoisomers are best separated using a Chiral Column (e.g., Chiralpak IC) or a high-carbon-load C18 column with a lower temperature (15-20°C) to maximize shape selectivity.

Q2: My "Impurity 10" peak grows over time in the autosampler. Why? A: This confirms it is an oxidative degradant (S-oxide). The thiophene moiety is susceptible to oxidation from dissolved oxygen in the mobile phase.

  • Fix: Degas mobile phases thoroughly. Use amber vials. Limit run times to <24 hours per batch.

Q3: Can I use UV detection for Impurity 10? A: Yes, but with caution. The oxidation of the thiophene ring shifts the UV


 slightly.
  • Recommendation: Use a PDA (Photo Diode Array) detector.[2] Canagliflozin absorbs well at 290 nm . Check the peak purity index. If the impurity co-elutes, the UV spectrum slope will change across the peak width.

Mechanism of Interference (Visualized)

Understanding the chemistry helps in selecting the right column.

DegradationPathway cluster_0 Structural Change Cana Canagliflozin (Parent) (Thiophene Ring) Stress Oxidative Stress (Peroxides/Air/Light) Cana->Stress Exposure Imp10 Impurity 10 (S-Oxide) (Thiophene Oxide) Stress->Imp10 + Oxygen (16 Da) Interference Chromatographic Result: Polarity Shift -> Co-elution Imp10->Interference Reduced Retention (RP-HPLC) Desc S-Oxidation disrupts pi-electron system, reducing hydrophobicity.

Figure 2: The formation pathway of Impurity 10. The conversion of the Thiophene sulfur to a sulfoxide reduces hydrophobicity, causing the peak to shift left (lower retention time) and merge with the parent peak.

References

  • Vichare, V., et al. (2022). "Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS." Advances in Pharmacology and Pharmacy. (Identifies the S-oxide degradation product and its separation challenges).

  • BOC Sciences. "Canagliflozin Related Impurity 10 - CAS 1799552-91-2."[] (Catalog confirming Impurity 10 as the oxidative analog C24H25FO6S).

  • Kaur, I., et al. (2016). "Development and validation of a stability-indicating reverse phase HPLC-PDA method for determination of canagliflozin." Pharmaceutical Methods.[4][5][6] (Establishes baseline separation protocols for stress degradation products).

  • Simson Pharma. "Canagliflozin Impurity 10 Reference Standard." (Verifies commercial nomenclature for this specific impurity).

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

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